molecular formula C18H19N3O2 B14223846 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- CAS No. 501690-38-6

1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)-

Cat. No.: B14223846
CAS No.: 501690-38-6
M. Wt: 309.4 g/mol
InChI Key: DUUMNJMWRUOLRT-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, hydroxy, and butyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Butyl Group: Alkylation reactions using butyl halides.

    Incorporation of the Hydroxyphenyl Group: Coupling reactions with hydroxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the amino or hydroxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one, 3-amino-4-(3-hydroxyphenyl)-: Lacks the butyl group.

    1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-: Lacks the hydroxyphenyl group.

    1,8-Naphthyridin-2(1H)-one, 4-(3-hydroxyphenyl)-: Lacks the amino and butyl groups.

Uniqueness

The presence of all three functional groups (amino, butyl, and hydroxyphenyl) in 1,8-Naphthyridin-2(1H)-one, 3-amino-1-butyl-4-(3-hydroxyphenyl)- makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

501690-38-6

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-amino-1-butyl-4-(3-hydroxyphenyl)-1,8-naphthyridin-2-one

InChI

InChI=1S/C18H19N3O2/c1-2-3-10-21-17-14(8-5-9-20-17)15(16(19)18(21)23)12-6-4-7-13(22)11-12/h4-9,11,22H,2-3,10,19H2,1H3

InChI Key

DUUMNJMWRUOLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)N)C3=CC(=CC=C3)O

Origin of Product

United States

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